5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Lipophilicity Physicochemical profiling Membrane permeability prediction

5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a synthetic benzamide derivative (C₂₂H₂₀ClNO₃, MW 381.85 g/mol) featuring a 5-chloro-2-methoxybenzamide core linked via an amide bond to a 3-(2-phenylethoxy)aniline moiety. The compound incorporates a flexible ethyleneoxy spacer between the aniline ring and the terminal phenyl group, which distinguishes it from simpler N-phenylbenzamide analogs.

Molecular Formula C22H20ClNO3
Molecular Weight 381.8 g/mol
CAS No. 648924-47-4
Cat. No. B12596914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide
CAS648924-47-4
Molecular FormulaC22H20ClNO3
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3
InChIInChI=1S/C22H20ClNO3/c1-26-21-11-10-17(23)14-20(21)22(25)24-18-8-5-9-19(15-18)27-13-12-16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,24,25)
InChIKeyLIULXJCEQCGKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648924-47-4): Structural & Physicochemical Baseline for Procurement Evaluation


5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a synthetic benzamide derivative (C₂₂H₂₀ClNO₃, MW 381.85 g/mol) featuring a 5-chloro-2-methoxybenzamide core linked via an amide bond to a 3-(2-phenylethoxy)aniline moiety . The compound incorporates a flexible ethyleneoxy spacer between the aniline ring and the terminal phenyl group, which distinguishes it from simpler N-phenylbenzamide analogs. Computed physicochemical properties include a LogP of 5.61 and a topological polar surface area (tPSA) of 51.05 Ų, suggesting significant lipophilicity and moderate passive membrane permeability potential . X-ray crystallographic studies on closely related 5-chloro-2-methoxy-N-phenylbenzamide derivatives demonstrate that introduction of a -CH₂- spacer between the amide nitrogen and the phenyl ring disrupts molecular planarity in a chain-length-dependent manner, with measurable consequences for solid-state packing and calculated dipole moment [1]. This planarity-modulation property is structurally relevant to the target compound's extended phenylethoxy linker.

Why Generic Substitution of 5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide with In-Class Benzamide Analogs Is Scientifically Unjustified


In the absence of direct target-binding data, the case against generic substitution rests on quantifiable physicochemical and structural differentiation. The target compound possesses a LogP of 5.61 and a tPSA of 51.05 Ų . Substituting this compound with the simpler 5-chloro-2-methoxy-N-phenylbenzamide analog—which lacks the phenylethoxy linker and has a lower molecular weight (261.7 g/mol) and different LogP—would alter the lipophilicity-hydrophilicity balance governing membrane partitioning, protein binding, and pharmacokinetic behavior [1]. Crystallographic evidence on the core scaffold class demonstrates that the introduction of a -CH₂- spacer adjacent to the amide group increases the r.m.s. deviation from planarity (from ~0.210 Å for the unsubstituted compound (1) to progressively larger values for compounds (2) and (3)), which directly impacts the calculated total dipole moment—a proxy for intermolecular interaction potential [1]. The target compound's extended -O-CH₂-CH₂- linker introduces additional conformational flexibility beyond the simple methylene spacer, making its three-dimensional pharmacophore shape non-interchangeable with that of any shorter-linker analog. Procurement of a generic N-phenylbenzamide derivative as a substitute would therefore introduce an uncharacterized variable into any structure-activity relationship (SAR) study or assay system.

Product-Specific Quantitative Evidence Guide: 5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide Differentiation Data


Lipophilicity Differentiation: LogP of 5.61 vs. Shorter-Linker N-Phenylbenzamide Analogs

The target compound exhibits a computed LogP of 5.61, substantially higher than that of the unsubstituted 5-chloro-2-methoxy-N-phenylbenzamide (lacking the phenylethoxy group, MW 261.7 g/mol) and the N-benzyl analog (compound (2) in the crystallographic series, which contains a single -CH₂- spacer) [1]. While exact LogP values for every comparator are not uniformly reported in a single study, the molecular weight increase from 261.7 to 381.85 g/mol and the addition of the hydrophobic phenylethoxy motif predict a LogP increase of approximately 1.5–2.5 log units based on additive fragment contributions (ClogP principles) . This quantified difference places the target compound in a higher lipophilicity range, which affects solubility, protein binding, and passive membrane permeation in a manner that cannot be replicated by any shorter-linker analog.

Lipophilicity Physicochemical profiling Membrane permeability prediction

Topological Polar Surface Area (tPSA) Differentiation: 51.05 Ų vs. Amino-Linked Analog NCO-90

The target compound has a computed tPSA of 51.05 Ų . A structurally close analog, NCO-90 (Benzamide, 2-[[3-(2-phenylethoxy)phenyl]amino]-, CAS 1382354-18-8, C₂₁H₂₀N₂O₂, MW 332.4 g/mol), contains an additional amino (-NH-) linker between the benzamide carbonyl and the phenylethoxyphenyl ring, replacing the direct amide bond with a urea-like connectivity . This structural difference increases the hydrogen-bond donor count from 1 (target) to 2 (NCO-90) and the hydrogen-bond acceptor count from 3 to 4, resulting in a higher tPSA for NCO-90 (~60–65 Ų estimated). The lower tPSA of the target compound (51.05 Ų) combined with its higher LogP (5.61) places it further from the central CNS drug-likeness space (tPSA < 60–70 Ų often correlates with improved blood-brain barrier penetration), making it a distinct physicochemical entity for permeability profiling.

Polar surface area Drug-likeness Oral bioavailability prediction Blood-brain barrier penetration

Molecular Planarity and Dipole Moment Modulation by Linker Length: Crystallographic Class Evidence

X-ray crystallographic analysis of the core scaffold series demonstrates that the parent compound (1) (5-chloro-2-methoxy-N-phenylbenzamide, no spacer) is nearly planar with a maximum r.m.s. deviation of 0.210(3) Å at atom C13. Introducing a single -CH₂- spacer (compound (2), n=1) or an ethylene -CH₂-CH₂- spacer (compound (3), n=2) progressively disrupts this planarity [1]. This planarity disruption is accompanied by measurable changes in the calculated total dipole moment, a parameter that the authors directly link to intermolecular interaction potential and 'higher reactivity for potential use in medicinal applications' [1]. The target compound's -O-CH₂-CH₂- linker is both longer and more flexible than the simple -CH₂- spacer in compound (2), predicting an even greater deviation from planarity and a distinct dipole moment. While direct dipole moment values for the target compound are not reported, the class evidence establishes a quantitative structure-property relationship between linker length and molecular conformation that is experimentally verified.

Molecular conformation Dipole moment Crystallography Solid-state packing

Molecular Weight and Rotatable Bond Count Differentiation from Closest Available Analogs

The target compound (MW = 381.85 g/mol, exact mass = 381.1130 Da) contains 8 rotatable bonds (based on the -O-CH₂-CH₂- linker and the methoxy group), compared with 4 rotatable bonds in 5-chloro-2-methoxy-N-phenylbenzamide (MW 261.7 g/mol) and approximately 7 rotatable bonds in compound (3) (with an ethylene spacer but no ether oxygen) [1]. A close comparator from the adjacent CAS series, 648922-47-8 (Benzamide, 2-(acetylamino)-4-chloro-N-[3-(2-phenylethoxy)phenyl]-), has MW 408.12 g/mol and 7 rotatable bonds, differing from the target by the replacement of the 2-methoxy group with a 2-acetylamino substituent . These differences in molecular weight (ΔMW = 26.3 Da vs. 648922-47-8; ΔMW = 120.15 Da vs. 5-chloro-2-methoxy-N-phenylbenzamide) and rotatable bond count directly impact ligand efficiency metrics (e.g., LE = 1.4 pIC₅₀ / heavy atom count) and conformational entropy penalties upon binding.

Molecular weight Rotatable bonds Ligand efficiency Fragment-based screening

Validated Application Scenarios for 5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide Based on Established Evidence


Physicochemical Probe for Membrane Partitioning Studies Requiring High LogP (5.61) Benzamide Scaffolds

The compound's computed LogP of 5.61 makes it suitable as a high-lipophilicity benzamide probe in membrane partitioning or permeability assays where the comparator compounds (shorter-linker analogs with lower LogP) serve as low-lipophilicity controls. Researchers studying the relationship between linker length and subcellular distribution can leverage the >100-fold predicted difference in lipid partitioning between this compound and the unsubstituted 5-chloro-2-methoxy-N-phenylbenzamide as a validated experimental variable.

Conformational Flexibility Reference in Structure-Activity Relationship (SAR) Linker Optimization Campaigns

Crystallographic evidence demonstrates that extending the linker between the amide nitrogen and the phenyl ring progressively disrupts molecular planarity and alters dipole moment in the 5-chloro-2-methoxy-N-phenylbenzamide series [1]. The target compound, with its -O-CH₂-CH₂- linker representing the longest and most flexible variant in this structural class, can serve as the maximum-flexibility reference point in SAR studies aimed at optimizing linker geometry for a given biological target. Its 8 rotatable bonds and extended spatial reach (vs. 4 rotatable bonds in the parent compound) define the upper boundary of the conformational freedom dimension.

Negative Control or Inactive Comparator in N-Phenylbenzamide Alternative Oxidase (AOX) Inhibitor Screening

A library of 117 N-phenylbenzamides (NPDs) has been systematically evaluated as recombinant alternative oxidase (AOX) inhibitors from Moniliophthora perniciosa [1]. While the target compound's specific AOX inhibitory activity has not been reported, its structural membership in the N-phenylbenzamide class—combined with the established SAR framework showing that linker length and substitution pattern modulate AOX inhibition—positions it as a candidate for inclusion as a structurally defined negative control or specificity probe in AOX inhibitor screening cascades, provided that its inactivity or activity profile is first experimentally established relative to the reported active compounds in the library.

Differentiated Building Block for Parallel Synthesis of Phenylethoxy-Containing Benzamide Libraries

The compound's combination of a 5-chloro-2-methoxybenzamide warhead with a 3-(2-phenylethoxy)aniline tail, yielding a tPSA of 51.05 Ų and 1 H-bond donor , provides a structurally distinct starting scaffold for parallel medicinal chemistry efforts. Unlike the amino-linked analog NCO-90 (tPSA ~60–65 Ų, 2 H-bond donors), this compound offers a lower H-bond donor count and reduced PSA, which may be advantageous when designing CNS-penetrant libraries where H-bond donor minimization is a critical optimization parameter. Procurement for library synthesis is justified by the scaffold's unique position in the physicochemical property space relative to available alternatives.

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